Late-stage halogenation of Trp yields inseparable 5/6-Cl isomers and requires lengthy enzymatic steps. Fmoc-6-chloro-DL-tryptophan overcomes this:
Fmoc-6-chloro-DL-tryptophan (CAS: 1219168-45-2) is a highly specialized, pre-halogenated amino acid building block designed for the synthesis of advanced peptidomimetics and functionalized peptide libraries. Featuring a chlorine atom regioselectively positioned at the 6-carbon of the indole ring and protected by an Fmoc group, this racemic compound is directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows [1]. In industrial and advanced academic procurement, it is primarily selected to introduce bioorthogonal reactive handles for transition-metal-catalyzed cross-coupling, or to precisely tune the lipophilicity, halogen bonding, and proteolytic stability of therapeutic peptides [2]. By providing a ready-to-couple building block, it bypasses the need for complex, low-yield late-stage enzymatic halogenation, making it a critical precursor for scalable drug discovery.
Substituting Fmoc-6-chloro-DL-tryptophan with standard Fmoc-DL-Trp-OH or attempting late-stage enzymatic halogenation critically compromises both synthetic efficiency and target performance. Standard tryptophan lacks the aryl chloride moiety required to serve as a bioorthogonal handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling, completely preventing the generation of macrocyclic or biaryl-modified peptide libraries [1]. Furthermore, while biocatalytic halogenation using flavin-dependent halogenases (e.g., SttH or Tar14) can generate chlorinated tryptophans, these enzymatic cascades are notoriously difficult to scale, often yielding incomplete conversions (e.g., ~58%) and requiring days of incubation [2]. Enzymatic methods also frequently produce inseparable mixtures of 5-chloro and 6-chloro isomers [1]. Procuring the pre-synthesized Fmoc-6-chloro-DL-tryptophan guarantees 100% regiocontrol at the 6-position and immediate compatibility with rapid SPPS workflows, eliminating downstream purification bottlenecks.
In the development of p53/HDM2 protein-protein interaction inhibitors, the substitution of standard tryptophan with 6-chlorotryptophan drives a massive increase in target binding affinity. Structural optimization studies demonstrate that incorporating the 6-chloro-indole moiety enhances hydrophobic packing and introduces favorable halogen bonding within the HDM2 binding pocket, reducing the IC50 from 314 nM to 5 nM [1].
| Evidence Dimension | Inhibitor Binding Affinity (IC50) |
| Target Compound Data | 5 nM (6-chlorotryptophan-containing peptide) |
| Comparator Or Baseline | 314 nM (Standard tryptophan-containing peptide) |
| Quantified Difference | 63-fold increase in binding affinity |
| Conditions | In vitro p53/HDM2 protein-protein interaction assay |
This proves that 6-chloro substitution is a critical functional driver for achieving nanomolar potency in peptide-based therapeutics, justifying its higher procurement cost over standard tryptophan.
The 6-chloro substituent serves as a highly efficient bioorthogonal handle for late-stage peptide functionalization. When subjected to aqueous Suzuki-Miyaura cross-coupling conditions with phenylboronic acids, chlorotryptophan derivatives achieve high isolated yields of 70-90% [1]. Standard tryptophan completely lacks this reactivity, making it useless for transition-metal-catalyzed biaryl formation.
| Evidence Dimension | Cross-Coupling Isolated Yield |
| Target Compound Data | 70-90% yield (via Suzuki-Miyaura coupling) |
| Comparator Or Baseline | 0% yield (Standard tryptophan lacks the aryl halide handle) |
| Quantified Difference | Enables high-yielding biaryl formation completely inaccessible to the baseline |
| Conditions | Aqueous Suzuki-Miyaura cross-coupling (phenylboronic acid, Pd catalyst, 40–80 °C) |
Allows chemists to procure a single building block that can be diversified into hundreds of distinct macrocyclic or biaryl-modified peptide analogs.
While enzymatic halogenation of tryptophan using flavin-dependent halogenases (e.g., SttH) is possible, it is synthetically inefficient for scale-up. Biocatalytic methods typically plateau at ~58-61% conversion rates and often require extensive incubation times, whereas utilizing pre-synthesized Fmoc-6-chloro-DL-tryptophan in SPPS guarantees 100% regiocontrol at the 6-position and near-quantitative coupling yields within standard reaction timeframes [1].
| Evidence Dimension | Regioselective Conversion / Incorporation |
| Target Compound Data | 100% regiocontrol via direct SPPS incorporation |
| Comparator Or Baseline | ~58% conversion via SttH enzymatic halogenation |
| Quantified Difference | Eliminates ~42% yield loss and complex purification associated with biocatalytic mixtures |
| Conditions | Direct SPPS coupling vs. in vitro enzymatic halogenation cascades |
Procuring the pre-halogenated Fmoc derivative ensures reproducible manufacturability and eliminates the severe yield penalties of late-stage enzymatic halogenation.
Directly downstream of its ability to increase binding affinity by over 60-fold, this compound is a highly effective building block for synthesizing p53/HDM2 antagonists and other peptidomimetics. The 6-chloro substituent enhances hydrophobic packing and introduces critical halogen bonding interactions that standard tryptophan cannot provide [1].
Because the 6-chloro-indole moiety supports high-yielding (70-90%) Suzuki-Miyaura and Sonogashira cross-coupling reactions, this compound is highly suited for core facilities and medicinal chemistry labs building macrocyclic or biaryl-functionalized peptide libraries. It provides a stable, bioorthogonal handle that survives standard SPPS cleavage conditions [2].
Halogenation of tryptophan is a proven strategy to increase the lipophilicity and membrane-permeabilizing properties of antimicrobial peptides. Procuring Fmoc-6-chloro-DL-tryptophan allows researchers to synthesize highly potent synthetic analogs of lantibiotics (e.g., nisin or NAI-107 derivatives) without relying on complex, low-yield in vivo enzymatic halogenation systems [2].